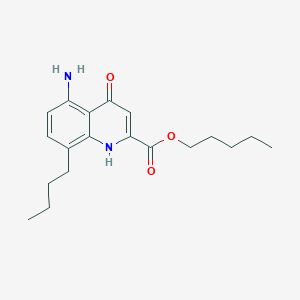
Pentyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions to introduce the pentyl, amino, butyl, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Pentyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
Pentyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine: Its potential therapeutic properties are being explored in preclinical and clinical studies.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Pentyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness
Pentyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61644-50-6 |
|---|---|
Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
pentyl 5-amino-8-butyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-3-5-7-11-24-19(23)15-12-16(22)17-14(20)10-9-13(8-6-4-2)18(17)21-15/h9-10,12H,3-8,11,20H2,1-2H3,(H,21,22) |
InChI Key |
SGSNONQMWUDKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)CCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















